molecular formula C14H21N3O B2417959 (E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide CAS No. 2411325-60-3

(E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide

Cat. No. B2417959
CAS RN: 2411325-60-3
M. Wt: 247.342
InChI Key: MBODULNXGCZSDZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nicotinic acetylcholine receptor agonists, which are known to have a wide range of physiological effects.

Mechanism of Action

(E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide acts as an agonist for the nicotinic acetylcholine receptor, which is a type of ionotropic receptor found in the central and peripheral nervous systems. This receptor plays a key role in the regulation of neurotransmitter release and synaptic plasticity. By activating this receptor, (E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide can enhance the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin, which can lead to the observed physiological effects.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as reduce inflammation and oxidative stress. (E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for use in research. It also has a well-defined mechanism of action, which allows researchers to study its effects on specific biological pathways. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its long-term effects.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide. One potential area of research is the development of new analogs with improved pharmacological properties. Another potential area of research is the identification of new therapeutic applications for (E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide, such as in the treatment of other neurological disorders. Additionally, further studies are needed to fully understand the long-term effects of (E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide on the central nervous system.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide involves several steps, including the reaction of 3-pyridylacetonitrile with dimethylamine, followed by the reaction of the resulting intermediate with methyl iodide. The final step involves the reaction of the resulting intermediate with 2-bromo-3-methylbut-2-ene. The purity of the compound can be enhanced through various purification techniques, such as column chromatography.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on the central nervous system, including improving cognitive function, enhancing memory, and reducing inflammation. (E)-4-(Dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide has also been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-(1-pyridin-3-ylethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-12(13-7-5-9-15-11-13)17(4)14(18)8-6-10-16(2)3/h5-9,11-12H,10H2,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBODULNXGCZSDZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N(C)C(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CN=CC=C1)N(C)C(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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